molecular formula C23H18BrN5O3S B2993866 3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895651-49-7

3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2993866
CAS RN: 895651-49-7
M. Wt: 524.39
InChI Key: YCZIIIBELBIREP-UHFFFAOYSA-N
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Description

The compound “3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as triazoloquinazolines, which are heterocyclic compounds containing a quinazoline ring system fused with a triazole ring .


Chemical Reactions Analysis

Triazoloquinazolines can undergo a variety of chemical reactions, particularly at the nitrogen atoms in the triazole and quinazoline rings. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles .

Scientific Research Applications

Antiproliferative Agent

The triazoloquinazolinamine derivatives have been tested for their antiproliferative activities against various human cancer cell lines . This compound, with its complex heterocyclic system, may exhibit significant antiproliferative effects, particularly in gynecological cancers. The presence of the bromophenylsulfonyl group could potentially enhance its activity through interactions with cellular proteins involved in cell division and growth.

Synthesis of Complex Molecules

The compound serves as a building block in the synthesis of architecturally diverse and complex molecules . Its multifaceted ring system can engage in a variety of chemical reactions, making it ideal for constructing molecular libraries that can lead to new medicinal chemistry leads.

Privileged Scaffold Derivative

As a privileged scaffold derivative, this compound is part of a class of structures that form the substructure for a significant percentage of known drugs . Its incorporation into new drugs could exploit its inherent properties for improved pharmacological profiles.

One-Pot Synthesis Applications

The compound can be synthesized through an atom-economical, one-pot, three-step cascade process . This method is efficient and environmentally friendly, minimizing time consumption and chemical waste generation, which is crucial in green chemistry.

Enantioselective Synthesis

The compound has been used in reactions with enantiomeric starting materials to produce enantiomeric quinazolinotriazolobenzodiazepine with high enantiomeric excess (ee) . This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety.

Anticancer Drug Development

The structural complexity and the presence of multiple reactive centers make this compound a candidate for the development of anticancer drugs . Its ability to interact with various biological targets could be harnessed to design drugs with specific actions against cancer cells.

Future Directions

Triazoloquinazolines are a class of compounds with potential for further exploration, particularly in the field of medicinal chemistry. Their synthesis, properties, and biological activity are areas of ongoing research .

properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O3S/c1-2-32-20-10-6-4-8-18(20)25-21-17-7-3-5-9-19(17)29-22(26-21)23(27-28-29)33(30,31)16-13-11-15(24)12-14-16/h3-14H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZIIIBELBIREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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